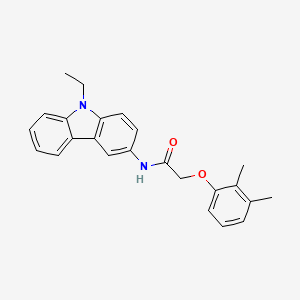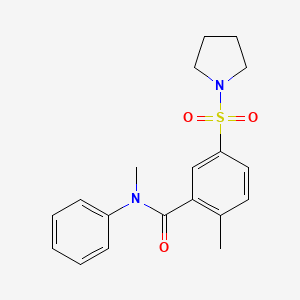
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
説明
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as BMDU, is a chemical compound that has been the subject of scientific research due to its potential applications as an anticancer agent. This compound is a derivative of urea and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the inhibition of DNA synthesis and cell division in cancer cells. N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea prevents cancer cells from replicating and dividing. N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. By inhibiting this enzyme, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea prevents cancer cells from growing and proliferating.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been found to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. Physiologically, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea for lab experiments is its potential as a selective anticancer agent. N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been found to have low toxicity in normal cells, indicating that it may be less harmful to healthy cells than other anticancer agents. Another advantage is that N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been synthesized using various methods, allowing for the optimization of yield and purity. One limitation of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea for lab experiments is that it has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea. One direction is the optimization of synthesis methods to increase yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea in vivo. This includes the study of its distribution, metabolism, and excretion in animal models. Additionally, further studies are needed to determine the efficacy and safety of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea in human clinical trials. Finally, the investigation of the combination of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea with other anticancer agents may provide synergistic effects and improve its therapeutic potential.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential application as an anticancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea inhibits the growth of various cancer cell lines, such as breast cancer, prostate cancer, and lung cancer. N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has also been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-10-4-6-13(12(17)8-10)18-16(20)19-14-7-5-11(21-2)9-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOVNHETDXZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)
![N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4768171.png)


![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4768205.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768218.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4768241.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)

![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)